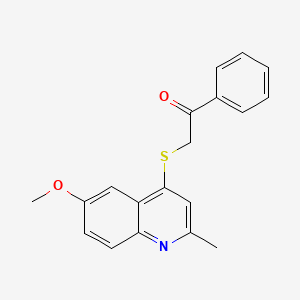

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-

CAS No.: 134826-35-0

Cat. No.: VC17102538

Molecular Formula: C19H17NO2S

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134826-35-0 |

|---|---|

| Molecular Formula | C19H17NO2S |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | 2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1-phenylethanone |

| Standard InChI | InChI=1S/C19H17NO2S/c1-13-10-19(16-11-15(22-2)8-9-17(16)20-13)23-12-18(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |

| Standard InChI Key | LYHQALUOBFIRPL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Functional Group Analysis

Core Structural Features

The compound’s IUPAC name, 2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1-phenylethanone, reflects its three primary structural components:

-

Quinoline ring system: A bicyclic aromatic structure comprising a benzene ring fused to a pyridine ring, substituted with methoxy (-OCH) and methyl (-CH) groups at the 6- and 2-positions, respectively.

-

Thioether linkage: A sulfur atom connecting the quinoline moiety to the ethanone group.

-

Phenyl ketone: A benzoyl group (-COCH) attached to the ethanone backbone.

The canonical SMILES representation, CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)C3=CC=CC=C3, further clarifies the connectivity of these groups.

Functional Groups and Reactivity

The compound contains several functional groups that influence its chemical behavior:

-

Ketone group (C=O): Located in the ethanone segment, this group is polar and reactive, participating in nucleophilic additions and condensations.

-

Thioether (C-S-C): The sulfur bridge enhances stability compared to ethers but can undergo oxidation to sulfoxides or sulfones.

-

Quinoline nitrogen: The pyridine nitrogen in the quinoline ring enables hydrogen bonding and coordination with metal ions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 134826-35-0 |

| XLogP3 (Partition Coefficient) | 1.77 |

| Topological Polar Surface Area | 72.48 Ų |

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-, typically involves a condensation reaction between a functionalized quinoline derivative and a thiol-containing ethanone precursor. A generalized pathway includes:

-

Quinoline precursor preparation: 6-Methoxy-2-methyl-4-quinolinethiol is synthesized via cyclization of an appropriately substituted aniline derivative.

-

Thioether formation: The quinolinethiol reacts with 2-bromo-1-phenylethanone under basic conditions (e.g., potassium tert-butoxide/THF) to form the thioether bond.

Critical Parameters:

-

Reaction temperature (25–30°C optimal for thioether coupling).

-

Solvent choice (THF or DMF enhances solubility of intermediates).

-

Purification via column chromatography or recrystallization to achieve >95% purity.

Challenges in Scale-Up

-

Sulfur sensitivity: The thioether group is prone to oxidation, necessitating inert atmospheres (N/Ar) during synthesis.

-

Byproduct formation: Competing reactions, such as disulfide formation, require careful stoichiometric control.

Analytical Characterization

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR):

-

H NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), methoxy group (δ 3.8 ppm), and methyl groups (δ 2.5–2.7 ppm).

-

C NMR: Peaks at δ 190–200 ppm confirm the ketone carbonyl.

-

-

Infrared Spectroscopy (IR):

-

Strong absorption at 1680–1700 cm (C=O stretch).

-

Bands at 2550–2600 cm (S-H stretch absent, confirming thioether formation).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z 323.4 ([M]) with fragmentation patterns consistent with quinoline and phenyl ketone moieties.

-

| Property | Prediction |

|---|---|

| GI Absorption | High |

| BBB Permeability | Moderate |

| CYP450 Inhibition | CYP1A2 (Yes), CYP2C19 (Yes) |

| Lipinski Rule Compliance | 0 violations |

Limitations and Research Gaps

-

In vivo toxicity data: No studies on acute/chronic toxicity are available.

-

Mechanistic studies: The exact molecular targets remain unvalidated.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume